5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite 5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite Phosphoramidite for incorporation of Biotin with a dT nucleobases, internally or at the 5' end of an oligonucleotide.

Brand Name: Vulcanchem
CAS No.: 198080-40-9
VCID: VC0169893
InChI: InChI=1S/C69H89N8O12PS/c1-46(2)77(47(3)4)90(87-41-21-39-70)89-57-42-62(88-58(57)44-86-69(50-22-15-14-16-23-50,51-31-35-53(84-8)36-32-51)52-33-37-54(85-9)38-34-52)75-43-55(64(80)74-66(75)82)72-61(79)26-17-12-10-11-13-20-40-71-60(78)25-19-18-24-59-63-56(45-91-59)73-67(83)76(63)65(81)48-27-29-49(30-28-48)68(5,6)7/h14-17,22-23,26-38,43,46-47,56-59,62-63H,10-13,18-21,24-25,40-42,44-45H2,1-9H3,(H,71,78)(H,72,79)(H,73,83)(H,74,80,82)/b26-17+/t56-,57-,58+,59-,62+,63-,90?/m0/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)NC(=O)C=CCCCCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7C(=O)C8=CC=C(C=C8)C(C)(C)C
Molecular Formula: C69H89N8O12PS
Molecular Weight: 1285.549

5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite

CAS No.: 198080-40-9

Cat. No.: VC0169893

Molecular Formula: C69H89N8O12PS

Molecular Weight: 1285.549

* For research use only. Not for human or veterinary use.

5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite - 198080-40-9

Specification

Description Phosphoramidite for incorporation of Biotin with a dT nucleobases, internally or at the 5' end of an oligonucleotide.

CAS No. 198080-40-9
Molecular Formula C69H89N8O12PS
Molecular Weight 1285.549
IUPAC Name (E)-9-[5-[(3aS,4S,6aR)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]non-2-enamide
Standard InChI InChI=1S/C69H89N8O12PS/c1-46(2)77(47(3)4)90(87-41-21-39-70)89-57-42-62(88-58(57)44-86-69(50-22-15-14-16-23-50,51-31-35-53(84-8)36-32-51)52-33-37-54(85-9)38-34-52)75-43-55(64(80)74-66(75)82)72-61(79)26-17-12-10-11-13-20-40-71-60(78)25-19-18-24-59-63-56(45-91-59)73-67(83)76(63)65(81)48-27-29-49(30-28-48)68(5,6)7/h14-17,22-23,26-38,43,46-47,56-59,62-63H,10-13,18-21,24-25,40-42,44-45H2,1-9H3,(H,71,78)(H,72,79)(H,73,83)(H,74,80,82)/b26-17+/t56-,57-,58+,59-,62+,63-,90?/m0/s1
Standard InChI Key FHABSPMZQJOPSS-GGVSAJPNSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)NC(=O)C=CCCCCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7C(=O)C8=CC=C(C=C8)C(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator